9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(2-Fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a triazoloquinazolinone core substituted with a 2-fluorophenyl group. This scaffold is synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclohexane-1,3-diones, and heterocyclic amines under solvent-free or catalytic conditions . Pharmacologically, derivatives of this scaffold have shown promise as selective RXFP4 agonists, with substituents on the phenyl ring and core modifications significantly influencing activity .
Properties
IUPAC Name |
9-(2-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c16-10-5-2-1-4-9(10)14-13-11(6-3-7-12(13)21)19-15-17-8-18-20(14)15/h1-2,4-5,8,14H,3,6-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKWTPUGQJZMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 9-(2-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one, is a derivative of the thienotriazolodiazepine class. These compounds are known to have potent sedative and anxiolytic effects. The primary targets of this compound are likely to be GABA_A receptors, which are the common targets of benzodiazepines and their derivatives.
Mode of Action
The compound interacts with its targets, the GABA_A receptors, by enhancing the effect of the neurotransmitter GABA. This results in an increase in the frequency of the chloride channel opening events, leading to a hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the major inhibitory pathways in the central nervous system. By enhancing the effect of GABA, it increases inhibitory neurotransmission, leading to sedative and anxiolytic effects.
Pharmacokinetics
Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action result in decreased neuronal excitability, leading to its sedative and anxiolytic effects. This can result in reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs that also act on GABA_A receptors could potentially enhance or diminish its effects
Biochemical Analysis
Biochemical Properties
The compound 9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been found to interact with several enzymes and proteins. It has been suggested that it could bind to the active site of histone acetyltransferase PCAF, indicating its potential role in modulating gene expression.
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to have anticancer activity against several human cancer cell lines. Its influence on cell function includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the triazoloquinazoline class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H25FN4O4S
- Molecular Weight : 496.55 g/mol
- CAS Number : 536982-29-3
| Property | Value |
|---|---|
| Molecular Formula | C25H25FN4O4S |
| Molecular Weight | 496.55 g/mol |
| LogP | 4.6365 |
| LogD | 4.5746 |
| Polar Surface Area | 72.045 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial steps often include the formation of triazole and quinazoline rings through condensation reactions followed by cyclization processes.
Biological Activities
This compound exhibits a range of biological activities that are primarily linked to its interaction with various molecular targets.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Mechanism of Action : The compound binds to the active sites of key enzymes such as protein kinases and topoisomerases, disrupting their function and leading to apoptosis in cancer cells.
Antimicrobial Activity
Studies have reported promising antimicrobial properties against various pathogens. The compound exhibits both antibacterial and antifungal activities.
- Case Study : In vitro tests have demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus and Candida albicans at low concentrations.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through DPPH radical scavenging assays. Results indicate that it possesses significant free radical scavenging activity.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits cell proliferation; induces apoptosis |
| Antimicrobial | Effective against Staphylococcus aureus and Candida albicans |
| Antioxidant | Significant DPPH radical scavenging activity |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of triazoloquinazolines. Variations in substituents on the phenyl rings influence biological activity significantly.
- Example : A derivative with a methoxy group showed enhanced anticancer efficacy compared to its counterparts without such substitutions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Structural Variants :
- Substituent Position : The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 3- or 4-substituted analogs. For example, the 3-fluorophenyl derivative (C₁₇H₁₆FN₄O) includes a methyl group at position 6, which may alter pharmacokinetic properties .
- Core Heterocycle: Replacing the triazolo ring with a tetrazolo moiety (e.g., 9-(4-chlorophenyl)-tetrazoloquinazolinone) reduces molecular symmetry and may impact binding interactions in biological systems .
Catalytic Approaches :
- The target compound is likely synthesized via NGPU-catalyzed MCRs, achieving yields >85% in 10–20 minutes under solvent-free conditions . This contrasts with iodine-catalyzed methods (e.g., for benzimidazoloquinazolinones), which require longer reaction times .
Physical and Spectral Properties
- IR/NMR Data: The target compound’s ¹H NMR spectrum is expected to show aromatic proton signals near δ 7.3–7.8 ppm (similar to 9-(butane-diylbis(oxy)phenyl)-analogs ), with fluorine-induced deshielding altering peak splitting compared to non-fluorinated analogs. The 2-fluorophenyl group’s electronegativity may reduce the carbonyl IR stretching frequency (vs. 4-methoxyphenyl derivatives) due to electron withdrawal .
Pharmacological Activity
- RXFP4 Agonist Activity : SAR studies indicate that substituents at the phenyl ring’s 2-position (e.g., chloro or fluoro) enhance selectivity for RXFP4 over RXFP3. The target compound’s 2-fluorophenyl group may offer improved binding affinity compared to 4-hydroxyphenyl or 4-chlorophenyl analogs .
- Comparative Efficacy : While exact data for the 2-fluorophenyl derivative is lacking, scaffold 7a (5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one) demonstrates EC₅₀ values <100 nM in cAMP inhibition assays, suggesting potent activity .
Q & A
Q. Key Data :
| Method | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Solvent-free | p-TSA | 85–90 | 2–4 hours |
| Ionic liquid | [Bmim]BF₄ | >90 | 12 minutes |
| Nanocatalyst | Cu@HAP@KIT-6 | 88–97 | 1–2 hours |
How is the compound characterized structurally and functionally?
Basic
Characterization involves:
- Spectroscopy :
- X-ray diffraction : Resolve stereochemistry (e.g., diastereoselective synthesis of derivatives) .
- Elemental analysis : Validate purity (C, H, N content within ±0.4% of theoretical values) .
What biological activities have been reported for this compound?
Q. Basic
- RXFP4 agonism : Activates relaxin family peptide receptor 4 (RXFP4) via cAMP inhibition (IC₅₀ = 0.5–1.0 μM), ERK1/2 phosphorylation, and β-arrestin recruitment in CHO cells .
- Anti-cancer potential : Derivatives inhibit breast cancer MCF7/HER2 cell proliferation (IC₅₀ ~10–20 μM) via apoptosis induction .
How can structure-activity relationship (SAR) studies be designed for this scaffold?
Q. Advanced
- Modify substituents :
- Chiral resolution : Separate enantiomers via HPLC to evaluate stereospecific activity (e.g., R vs. S configurations) .
- Pharmacological assays : Compare cAMP modulation (RXFP3 vs. RXFP4 selectivity) and cytotoxicity (MTT assay) .
How can catalyst reusability be optimized in synthesis?
Q. Advanced
- NGPU catalyst : Reuse water-soluble NGPU (G/P/U = 2:1:5) for six cycles with <5% yield drop. Confirm stability via FT-IR post-reaction .
- Magnetic nanocatalysts : Immobilize catalysts (e.g., Fe₃O₄@SiO₂) for easy magnetic separation and reuse (5 cycles, yield >85%) .
How to resolve contradictions in pharmacological data across studies?
Q. Advanced
- Assay validation : Use orthogonal assays (e.g., cAMP vs. calcium mobilization) to confirm target engagement .
- Cell line specificity : Compare RXFP4 activity in CHO vs. HEK293 cells to rule out cell-type biases .
- Dose-response curves : Ensure IC₅₀/EC₅₀ values are replicated across independent labs .
What computational methods support SAR and target analysis?
Q. Advanced
- Molecular docking : Model interactions with RXFP4 (e.g., hydrogen bonding with His⁶⁴²) using AutoDock Vina .
- DFT calculations : Predict regioselectivity in cyclization steps (e.g., transition state energy barriers) .
What green chemistry approaches are applicable to its synthesis?
Q. Advanced
- Solvent-free grinding : Eliminate solvents via mortar-pestle reactions with ionic liquids .
- Microwave irradiation : Reduce reaction times (e.g., 10 minutes vs. 2 hours) using PEG-400 as a green solvent .
- Group-assisted purification (GAP) : Avoid column chromatography by designing self-precipitating intermediates .
How to analyze regioselectivity in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
